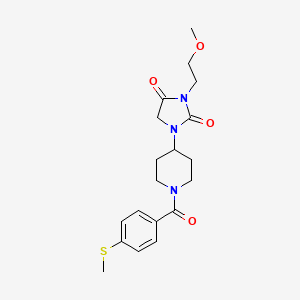

3-(2-Methoxyethyl)-1-(1-(4-(methylthio)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Descripción

3-(2-Methoxyethyl)-1-(1-(4-(methylthio)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a 2-methoxyethyl group at position 3 and a piperidin-4-yl moiety at position 1. This structure suggests applications in pharmaceutical research, particularly in targeting enzymes or receptors sensitive to aromatic and sulfur-containing motifs.

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-1-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-26-12-11-21-17(23)13-22(19(21)25)15-7-9-20(10-8-15)18(24)14-3-5-16(27-2)6-4-14/h3-6,15H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQCJTJORKUWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(2-Methoxyethyl)-1-(1-(4-(methylthio)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound features several functional groups that contribute to its biological activity:

- Imidazolidine core : Known for its role in various pharmacological applications.

- Methoxyethyl group : Enhances solubility and bioavailability.

- Methylthio-substituted benzoyl group : Imparts unique interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₉N₃O₂S |

| Molecular Weight | 351.5 g/mol |

| CAS Number | 1234893-47-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at particular receptors, affecting signal transduction pathways.

Biological Activity Studies

Research has indicated that the compound exhibits various biological activities:

- Antitumor Activity :

- Cytotoxic Effects :

-

Antimicrobial Properties :

- Preliminary tests indicate that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

Case Study Example

In a recent study involving a related imidazolidine derivative, researchers observed a significant reduction in tumor size in mouse models when treated with the compound at varying dosages. The study reported an 85% reduction in tumor volume at optimal concentrations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analog, BG15969 (3-(2-methoxyethyl)-1-{1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}imidazolidine-2,4-dione, CAS 2321336-86-9), shares the imidazolidine-2,4-dione core and 2-methoxyethyl substituent but differs in the piperidine acyl group. While the target compound uses a 4-(methylthio)benzoyl group, BG15969 incorporates a (2E)-3-phenylprop-2-enoyl (cinnamoyl) group. This distinction impacts electronic properties and steric bulk:

- Cinnamoyl: Introduces π-π stacking capabilities via the phenyl-propenoyl moiety, which may enhance binding to aromatic residues in biological targets .

A second related compound, (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, replaces the imidazolidine-2,4-dione core with a thiazolidine-2,4-dione system.

Molecular and Physicochemical Properties

Inferred Pharmacological Profiles

- Target Compound: The 4-(methylthio)benzoyl group may confer affinity for sulfur-binding enzymes (e.g., kinases or cytochrome P450 isoforms).

- BG15969 : The cinnamoyl group could target inflammatory pathways (e.g., COX inhibition) or interact with integrins via aromatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.